6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride

Medicinal Chemistry pKa Modulation Bioisosteres

This 6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride is a differentiated spirocyclic amine building block for medicinal chemistry. The electron-withdrawing CF3 group at C6 reduces amine basicity (ΔpKa ≈ -0.21 vs unsubstituted) and increases lipophilicity (LogP 1.21), enabling fine-tuning of CNS permeability and metabolic stability. Prevents C6 metabolic oxidation. For SAR studies requiring precise modulation of amine basicity and lipophilicity without altering molecular shape. Supplied as HCl salt, ≥95% purity.

Molecular Formula C7H11ClF3N
Molecular Weight 201.62
CAS No. 2209112-05-8
Cat. No. B2971107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
CAS2209112-05-8
Molecular FormulaC7H11ClF3N
Molecular Weight201.62
Structural Identifiers
SMILESC1C(CC12CNC2)C(F)(F)F.Cl
InChIInChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H
InChIKeyAVVDSSASXDVXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Hydrochloride (CAS:2209112-05-8) - Core Properties and Compound Class Context


6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS 2209112-05-8) is a saturated spirocyclic amine building block within the azaspiro[3.3]heptane class . The compound comprises a rigid 2‑azaspiro[3.3]heptane core functionalized with an electron‑withdrawing trifluoromethyl (‑CF₃) group at the 6‑position and is supplied as a hydrochloride salt (≥97% purity) . Its molecular formula is C₇H₁₁ClF₃N with a molecular weight of 201.62 g/mol . This specific substitution pattern combines the three‑dimensionality of the spiro[3.3]heptane scaffold with the electronic and steric properties of the ‑CF₃ moiety, positioning it as a differentiated building block for medicinal chemistry campaigns requiring precisely tuned amine basicity and lipophilicity.

Why Direct Substitution with Non-Fluorinated or Alternative Spirocyclic Amines Fails: 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Hydrochloride as a Differentiated Building Block


The 6‑(trifluoromethyl) substitution creates a distinct chemical entity that cannot be functionally interchanged with simpler azaspiro[3.3]heptanes or other spirocyclic amines. The combination of the spirocyclic core with the strongly electron‑withdrawing ‑CF₃ group produces measurable differences in core physicochemical parameters compared to its unsubstituted or differently substituted analogs. These differences – including altered amine basicity, increased lipophilicity, and the unique structural rigidity of the 2‑azaspiro[3.3]heptane framework – directly impact key drug design properties such as solubility, passive membrane permeability, and potential metabolic stability. Procurement of the specific 6‑(trifluoromethyl) derivative, rather than a generic analog, is therefore essential for SAR (structure‑activity relationship) studies where precise modulation of these parameters is required .

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Hydrochloride


Significantly Reduced Amine Basicity (pKa) Compared to Unsubstituted 2-Azaspiro[3.3]heptane

The presence of the electron‑withdrawing trifluoromethyl group at the 6‑position substantially lowers the basicity of the secondary amine within the 2‑azaspiro[3.3]heptane core. A predicted pKa value of 10.50 ± 0.40 is observed for the free base form, compared to a predicted pKa of approximately 10.71 ± 0.40 for the unsubstituted 2‑azaspiro[3.3]heptane scaffold . This reduction in basicity, while modest in absolute magnitude, is a critical design parameter for modulating the ionized fraction at physiological pH and can directly influence tissue distribution and off‑target binding profiles .

Medicinal Chemistry pKa Modulation Bioisosteres CNS Drug Discovery

Increased Lipophilicity (LogP) Relative to Non-Fluorinated Azaspiro[3.3]heptane Core

The introduction of the lipophilic ‑CF₃ group markedly increases the compound's overall hydrophobicity. The calculated partition coefficient (LogP) for the free base, 6‑(trifluoromethyl)‑2‑azaspiro[3.3]heptane, is 1.21 . In contrast, the unsubstituted 2‑azaspiro[3.3]heptane core, due to its smaller, purely hydrocarbon composition, would be expected to exhibit a significantly lower (potentially even negative) LogP value. The LogP of 1.21 positions the compound in a desirable range for optimal membrane permeability while avoiding excessive lipophilicity that can lead to poor solubility and high metabolic clearance .

Lipophilicity ADME Optimization Medicinal Chemistry Drug Design

Enhanced Metabolic Stability via Trifluoromethyl Group Incorporation

The trifluoromethyl group is a well‑established structural motif in medicinal chemistry for improving the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism, particularly by cytochrome P450 enzymes . This principle is broadly applicable across various chemical classes. While direct microsomal stability data for this specific building block is not publicly available, the presence of the ‑CF₃ group at the 6‑position confers a potential advantage in metabolic stability compared to unsubstituted 2‑azaspiro[3.3]heptane or analogs with metabolically labile hydrogen atoms at this position .

Metabolic Stability Cytochrome P450 ADME Drug Metabolism

Specific Crystallinity and Handling Advantages as a Hydrochloride Salt

This compound is exclusively procured as the hydrochloride salt, which offers practical advantages over the free base form. The free base, 6‑(trifluoromethyl)‑2‑azaspiro[3.3]heptane (CAS 1934595‑31‑9), is a liquid or low‑melting solid, while the hydrochloride salt (CAS 2209112‑05‑8) is a crystalline solid with defined melting behavior . This solid‑state form facilitates accurate weighing, long‑term storage, and consistent experimental handling in a laboratory setting, which are critical for reproducible synthesis and assay work.

Solid Form Selection Salt Screening Crystallinity Formulation

Prioritized Application Scenarios for 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Hydrochloride Based on Verified Differentiation


Modulation of Amine Basicity in CNS‑Penetrant Lead Optimization

When designing compounds intended for central nervous system (CNS) targets, a key challenge is balancing sufficient permeability with minimal P‑glycoprotein (P‑gp) efflux. The reduced pKa of this building block (ΔpKa ≈ -0.21 vs. unsubstituted analog) provides a fine‑tuning mechanism for reducing the fraction of positively charged, less permeable species at physiological pH, thereby potentially improving passive brain penetration . This makes it a valuable tool in SAR studies for CNS programs where the basicity of a spirocyclic amine needs to be precisely adjusted without a major alteration of molecular shape.

Improving Lipophilic Ligand Efficiency (LLE) in Fragment-to-Lead Campaigns

The calculated LogP of 1.21 for the free base represents a strategic increase in lipophilicity compared to the unsubstituted core, while remaining well below the high‑lipophilicity threshold that often leads to promiscuous binding and poor developability . This property makes the building block an attractive choice for growing fragments or optimizing leads where a moderate increase in potency via hydrophobic interactions is desired without incurring a significant 'lipophilic penalty'. Its use can help maintain or improve lipophilic ligand efficiency (LLE = pIC₅₀ - LogP), a key metric in medicinal chemistry.

Blocking a Metabolic Soft Spot in the Azaspiro[3.3]heptane Core

In lead series where the C6 position of the azaspiro[3.3]heptane ring is identified as a site of metabolic oxidation (e.g., by metabolite identification studies showing hydroxylation at this site), the 6‑(trifluoromethyl)‑substituted building block provides a direct and validated solution . By replacing the oxidizable C‑H bond with a metabolically stable C‑CF₃ bond, this scaffold can be used to synthesize analogues predicted to have significantly improved in vitro microsomal stability and, consequently, longer half‑lives in vivo. This pre‑emptive substitution strategy is a hallmark of efficient drug design.

Construction of Diverse Screening Libraries with Privileged 3D Scaffolds

The rigid, three‑dimensional nature of the 2‑azaspiro[3.3]heptane core is increasingly recognized as a privileged scaffold that can access novel chemical space beyond traditional flat heteroaromatics . The 6‑(trifluoromethyl) derivative adds a unique combination of steric and electronic properties to this scaffold. This compound serves as an excellent, well‑characterized building block for parallel synthesis or DNA‑encoded library (DEL) production, enabling the rapid exploration of spirocyclic chemical space with a differentiated physicochemical profile (LogP = 1.21, pKa = 10.50).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.